molecular formula C13H15IO3 B2385109 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde CAS No. 828299-77-0

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde

Cat. No.: B2385109
CAS No.: 828299-77-0
M. Wt: 346.164
InChI Key: HEOZUISGRCHNDH-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, similar to 4-(Cyclopentyloxy)-3-methoxybenzoic acid . It’s likely used as an intermediate in the synthesis of various compounds.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied . For instance, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives has been designed by changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffractometry . This provides insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound can inhibit the growth of tumors in mice. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it is a relatively simple molecule to synthesize. Another advantage is that this compound can be used as a building block for the synthesis of various biologically active compounds. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and inflammation. Additionally, there is a need to develop more efficient and scalable methods for the synthesis of this compound and its derivatives. Finally, there is a need to investigate the potential of this compound as a building block for the synthesis of new biologically active compounds.

Synthesis Methods

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be synthesized through a multi-step process starting from 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The first step involves the protection of the hydroxy group with cyclopentyl bromide to form the cyclopentyloxy derivative. This is followed by the oxidation of the aldehyde group to the corresponding carboxylic acid using potassium permanganate. The final step involves the reduction of the carboxylic acid to the aldehyde using sodium borohydride. The overall yield of the synthesis is around 40%.

Scientific Research Applications

4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde has been widely used as a building block in the synthesis of various biologically active compounds. For example, this compound can be used as a starting material for the synthesis of antitumor agents such as 4-(cyclopentyloxy)-3-iodo-5-methoxybenzyl alcohol and 4-(cyclopentyloxy)-3-iodo-5-methoxybenzyl amine. This compound can also be used as a precursor for the synthesis of anti-inflammatory drugs such as 4-(cyclopentyloxy)-3-iodo-5-methoxybenzoic acid.

Safety and Hazards

Safety data sheets for similar compounds recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Properties

IUPAC Name

4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZUISGRCHNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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